molecular formula C14H13ClN2O2 B11773948 4-Chloro-2-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine

4-Chloro-2-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine

Cat. No.: B11773948
M. Wt: 276.72 g/mol
InChI Key: BYNYZDDHYGNBLB-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine typically involves multi-step reactions. One common method involves the reaction of 4-chloro-2-aminopyrimidine with 4-methoxybenzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent to form the desired pyrano[4,3-D]pyrimidine structure .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrano[4,3-D]pyrimidine derivatives .

Scientific Research Applications

4-Chloro-2-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It also inhibits the NF-κB inflammatory pathway, reducing the production of inflammatory mediators such as nitric oxide and tumor necrosis factor-α . Molecular docking studies have shown favorable interactions with active residues of ATF4 and NF-κB proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is unique due to its specific combination of functional groups, which contribute to its distinct pharmacological activities. Its ability to inhibit multiple inflammatory pathways and provide neuroprotection sets it apart from other similar compounds .

Properties

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

4-chloro-2-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine

InChI

InChI=1S/C14H13ClN2O2/c1-18-10-4-2-9(3-5-10)14-16-12-6-7-19-8-11(12)13(15)17-14/h2-5H,6-8H2,1H3

InChI Key

BYNYZDDHYGNBLB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(COCC3)C(=N2)Cl

Origin of Product

United States

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